molecular formula C9H7BrN2 B6602795 4-(bromomethyl)quinazoline CAS No. 112762-98-8

4-(bromomethyl)quinazoline

Cat. No. B6602795
CAS RN: 112762-98-8
M. Wt: 223.07 g/mol
InChI Key: BPAKIZDBMPFSIF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)quinazoline, also known as 4-bromo-2-methylquinazoline or 4-BMQ, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry, chemical synthesis, and materials science. It is a versatile building block for the synthesis of a variety of biologically active molecules, such as small molecule inhibitors and fluorescent probes. 4-BMQ has also been used as a reagent in the synthesis of new compounds and materials.

Scientific Research Applications

4-BMQ has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of small molecule inhibitors, fluorescent probes, and other biologically active molecules. It has also been used in the synthesis of new compounds and materials for use in materials science. Additionally, 4-BMQ has been used in the synthesis of polymers and nanomaterials for use in biomedical applications.

Mechanism of Action

The mechanism of action of 4-BMQ is not well understood. However, it is known that the compound is able to act as a ligand for certain proteins and enzymes, and can bind to them in a reversible manner. This binding is thought to be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMQ have not been extensively studied. However, in vitro studies have shown that 4-BMQ can inhibit the activity of certain enzymes, such as lipoxygenase, cyclooxygenase, and xanthine oxidase. In addition, 4-BMQ has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-BMQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile building block for the synthesis of a variety of compounds. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 4-BMQ also has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents.

Future Directions

There are several potential future directions for the study of 4-BMQ. One potential direction is to further investigate the biochemical and physiological effects of 4-BMQ. Additionally, further research could be done to investigate the potential therapeutic applications of 4-BMQ and its derivatives. Finally, future research could focus on the development of new synthetic methods for the synthesis of 4-BMQ and its derivatives.

Synthesis Methods

4-BMQ is usually synthesized from the reaction of 4-(bromomethyl)quinazolinethylaniline with aqueous hydrochloric acid and sodium nitrite. This reaction produces a mixture of 4-(bromomethyl)quinazolinethylquinazoline and 4-(bromomethyl)quinazolinethylaniline hydrochloride. The 4-(bromomethyl)quinazolinethylquinazoline can then be isolated by crystallization. The reaction can be represented as follows:
4-(bromomethyl)quinazolinethylaniline + HCl + NaNO2 → 4-(bromomethyl)quinazolinethylquinazoline + 4-(bromomethyl)quinazolinethylaniline hydrochloride

properties

IUPAC Name

4-(bromomethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAKIZDBMPFSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)quinazoline

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